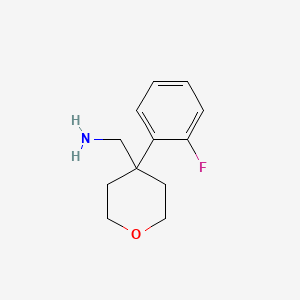

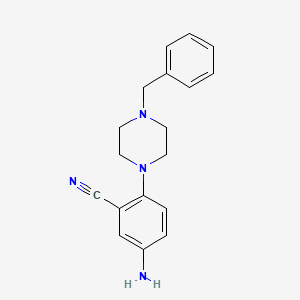

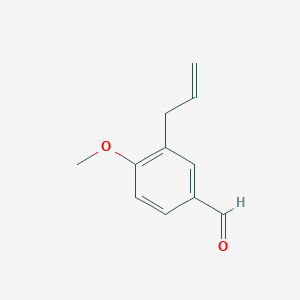

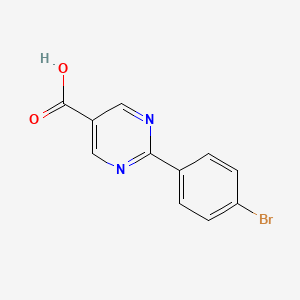

![molecular formula C7H6BrN3 B1287906 6-溴咪唑并[1,2-a]吡啶-8-胺 CAS No. 676371-00-9](/img/structure/B1287906.png)

6-溴咪唑并[1,2-a]吡啶-8-胺

描述

6-Bromoimidazo[1,2-a]pyridin-8-amine (BIPA) is an organic compound with a broad range of applications in research and industry. It is a heterocyclic compound and is widely used as a starting material for the synthesis of other compounds. BIPA has been extensively studied in recent years and has been found to have potential applications in drug discovery and development, as well as in materials science.

科学研究应用

有机合成中间体

6-溴咪唑并[1,2-a]吡啶-8-胺: 被广泛用作有机合成中的中间体 . 其溴和氨基使其成为构建更复杂分子的通用构建块。该化合物可以进行各种化学反应,包括取代、偶联和环化,从而生成种类繁多的有机产物。

医药中间体

该化合物在制药行业中用作关键中间体。 它在合成靶向中枢神经系统、心血管疾病和其他治疗领域的药物方面特别有用 . 咪唑并[1,2-a]吡啶部分的存在在具有重要药理活性的分子中很常见。

抗癌剂

最近的研究表明,6-溴咪唑并[1,2-a]吡啶-8-胺的衍生物具有作为抗癌剂的潜力 . 这些衍生物可以抑制 PI3Kα 信号通路,该通路通常与肿瘤发生和癌症进展有关。调节该通路的能力使这些化合物成为癌症治疗的有希望的先导化合物。

PI3Kα 抑制

抑制 PI3Kα 是癌症治疗的一种靶向方法。 6-溴咪唑并[1,2-a]吡啶-8-胺的衍生物已被设计为特异性抑制这种激酶,对各种肿瘤细胞系表现出亚微摩尔活性 . 这种特异性可能导致开发出新的、更有效的癌症治疗方法,并减少副作用。

细胞周期阻滞

发现6-溴咪唑并[1,2-a]吡啶-8-胺的衍生物可以诱导癌细胞在 G2/M 期发生细胞周期阻滞 . 这种作用可以阻止癌细胞增殖,是开发化疗药物的宝贵特性。

诱导细胞凋亡

除了细胞周期阻滞外,这些化合物还可以诱导癌细胞凋亡 . 凋亡或程序性细胞死亡是一种可以用来消除癌细胞而不影响正常细胞的机制,使其成为癌症治疗的理想策略。

放射性标记研究

6-溴咪唑并[1,2-a]吡啶-8-胺: 可用于放射性标记研究,以追踪药物在体内的分布和代谢 . 这种应用对于了解新药候选物的药代动力学和药效学至关重要。

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromoimidazo[1,2-a]pyridin-8-amine belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with various targets in the body, leading to changes that can have therapeutic effects .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways, leading to downstream effects that can be beneficial in the treatment of various conditions .

Result of Action

Imidazo[1,2-a]pyridines are known to have a wide range of effects at the molecular and cellular level, contributing to their therapeutic potential .

属性

IUPAC Name |

6-bromoimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHRWSCVWCCKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590485 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676371-00-9 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Bromoimidazo[1,2-a]pyridin-8-amine crystallizes with three independent molecules in the asymmetric unit. Each molecule is nearly planar, with the primary amine group exhibiting pyramidal coordination. The crystal structure is stabilized by N—H⋯N hydrogen bonds between adjacent molecules. [] You can find more details about this research here:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

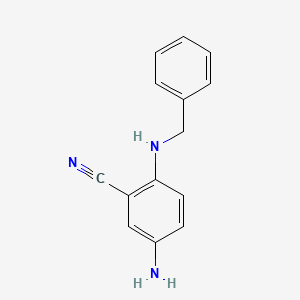

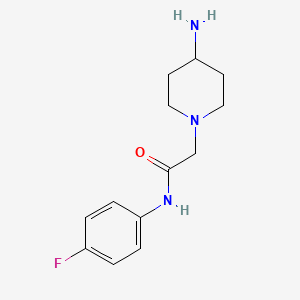

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)